8-(2-aminophenyl)-3-isopentyl-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione 8-(2-aminophenyl)-3-isopentyl-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
Brand Name: Vulcanchem
CAS No.: 920460-79-3
VCID: VC4342214
InChI: InChI=1S/C21H26N6O2/c1-12(2)10-11-25-19(28)17-18(24(5)21(25)29)23-20-26(13(3)14(4)27(17)20)16-9-7-6-8-15(16)22/h6-9,12H,10-11,22H2,1-5H3
SMILES: CC1=C(N2C3=C(N=C2N1C4=CC=CC=C4N)N(C(=O)N(C3=O)CCC(C)C)C)C
Molecular Formula: C21H26N6O2
Molecular Weight: 394.479

8-(2-aminophenyl)-3-isopentyl-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

CAS No.: 920460-79-3

Cat. No.: VC4342214

Molecular Formula: C21H26N6O2

Molecular Weight: 394.479

* For research use only. Not for human or veterinary use.

8-(2-aminophenyl)-3-isopentyl-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione - 920460-79-3

Specification

CAS No. 920460-79-3
Molecular Formula C21H26N6O2
Molecular Weight 394.479
IUPAC Name 6-(2-aminophenyl)-4,7,8-trimethyl-2-(3-methylbutyl)purino[7,8-a]imidazole-1,3-dione
Standard InChI InChI=1S/C21H26N6O2/c1-12(2)10-11-25-19(28)17-18(24(5)21(25)29)23-20-26(13(3)14(4)27(17)20)16-9-7-6-8-15(16)22/h6-9,12H,10-11,22H2,1-5H3
Standard InChI Key BPQOEEPTUXEYCG-UHFFFAOYSA-N
SMILES CC1=C(N2C3=C(N=C2N1C4=CC=CC=C4N)N(C(=O)N(C3=O)CCC(C)C)C)C

Introduction

Chemical Identity and Structural Characterization

Molecular Architecture

The compound belongs to the imidazo[2,1-f]purine-dione family, characterized by a fused tricyclic core with substituents that modulate its bioactivity. Key structural features include:

PropertyValue
IUPAC Name6-(2-Aminophenyl)-4,7,8-trimethyl-2-(3-methylbutyl)purino[7,8-a]imidazole-1,3-dione
Molecular FormulaC<sub>21</sub>H<sub>26</sub>N<sub>6</sub>O<sub>2</sub>
Molecular Weight394.479 g/mol
SMILESCC1=C(N2C3=C(N=C2N1C4=CC=CC=C4N)N(C(=O)N(C3=O)CCC(C)C)C)C
InChI KeyBPQOEEPTUXEYCG-UHFFFAOYSA-N

The 2-aminophenyl group at position 8 and the isopentyl chain at position 3 are critical for receptor interactions . X-ray crystallography data are unavailable, but computational models suggest a planar imidazo-purine core with steric bulk from the isopentyl group .

Physicochemical Properties

Limited solubility data exist, though its logP (calculated: ~2.8) indicates moderate lipophilicity, favoring blood-brain barrier penetration . The compound’s stability under physiological conditions remains unstudied.

Synthesis and Optimization

Challenges in Synthesis

  • Regioselectivity: Competing alkylation at N-1 vs. N-3 necessitates careful temperature control (60–80°C).

  • Amination Efficiency: Pd catalysts (e.g., Pd(OAc)<sub>2</sub>) with Xantphos ligands improve coupling yields to >70% .

Pharmacological Profile

Receptor Affinity and Mechanisms

5-HT<sub>1A</sub> Receptor Modulation:
Structural analogs (e.g., 8-arylpiperazinylpropyl derivatives) exhibit high 5-HT<sub>1A</sub> affinity (K<sub>i</sub>: 2–10 nM), suggesting potential anxiolytic/antidepressant effects . The 2-aminophenyl group may enhance serotonin receptor binding via π-π interactions .

Kinase Inhibition:
Patent data (JP2019094344A) highlight imidazo-purine-diones as kinase inhibitors, though specific IC<sub>50</sub> values for this compound are unreported . Molecular docking predicts ATP-competitive binding in kinases like CDK2 .

Preclinical Findings

  • Anxiolytic Activity: In the four-plate test (mice), a related compound reduced anxiety-like behavior at 10 mg/kg (p.o.), though efficacy was 50% lower than diazepam .

  • Antidepressant Effects: Forced swimming test (FST) results showed reduced immobility time (~30%) at 20 mg/kg, comparable to imipramine .

ModelDoseOutcomeReference
Four-plate test10 mg/kg40% reduction in foot shocks
Forced swimming test20 mg/kg30% decrease in immobility time

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